A Senior Application Scientist's Guide to Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
A Senior Application Scientist's Guide to Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
Abstract
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, commonly abbreviated as BAPNA (or L-BAPNA), stands as a cornerstone chromogenic substrate in biochemical and clinical research.[1][2] Its utility is rooted in its specific hydrolysis by serine proteases, most notably trypsin, to yield a quantifiable yellow product, p-nitroaniline.[3][4][5] This guide provides an in-depth exploration of BAPNA's chemical structure, physicochemical properties, and the mechanistic basis of its application. We will detail field-proven protocols for its use in enzyme kinetics, offer insights into experimental design, and discuss its broader applications in drug development and diagnostics, grounding all claims in authoritative references.
Foundational Chemistry and Physicochemical Profile
A thorough understanding of a substrate begins with its molecular identity. BAPNA is a synthetic derivative of the amino acid arginine.[6] The molecule is ingeniously designed: the C-terminus of the arginine residue is linked via an amide bond to a p-nitroaniline (pNA) group, and the N-terminus is protected by a benzoyl group. This structure specifically positions the arginyl-pNA amide bond as the target for enzymatic cleavage.
The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions.[7][8]
Key Physicochemical Data
For the practicing scientist, having key quantitative data readily available is essential for accurate stock solution preparation and experimental planning.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₂N₆O₄ · HCl | [3][9] |
| Molecular Weight | 434.88 g/mol | [2][5][9][10] |
| CAS Number | 21653-40-7 (L-form) | [9] |
| Appearance | White to pale yellow powder | [1][7][11] |
| Melting Point | Approx. 254 - 258 °C | [1] |
| Solubility | Soluble in DMSO (up to 50 mg/mL)[3][5]; sparingly soluble in water, though dilute solutions (<1 mg/mL) can be prepared directly.[3] Also soluble in acetone:water (1:1) at 50 mg/mL.[9] |
Expert Insight: The limited aqueous solubility is a critical practical consideration. Preparing a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is the standard and recommended approach.[3][5] This allows for minimal volumes of organic solvent to be introduced into the final aqueous assay buffer, thereby reducing potential interference with enzyme activity.
The Chromogenic Principle: Mechanism of Action
BAPNA's function hinges on a straightforward enzymatic reaction that produces a colorimetric signal. Serine proteases, such as trypsin, recognize and bind to the arginine residue of the BAPNA molecule. The enzyme's active site then catalyzes the hydrolysis of the amide bond (the scissile bond) connecting the arginine to the p-nitroaniline moiety.[3][4][5]
The cleavage releases two products: Nα-Benzoyl-L-arginine and p-nitroaniline (pNA). While the BAPNA substrate itself is essentially colorless, the released p-nitroaniline has a distinct yellow color in solution, with a maximum absorbance (λmax) at approximately 405-410 nm.[12][13][14] The rate of p-nitroaniline formation, and thus the rate of color development, is directly proportional to the enzymatic activity under conditions of substrate excess.
This direct, real-time colorimetric readout obviates the need for secondary coupling reactions or complex detection methods, making BAPNA an efficient and reliable tool for enzyme assays.[15]
Field-Proven Protocol: Trypsin Activity Assay
This protocol provides a robust, self-validating system for quantifying trypsin activity. The causality behind each step is explained to ensure both technical accuracy and experimental success.
Reagent Preparation (Critical for Reproducibility)
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 at 25°C):
-
Rationale: Trypsin exhibits optimal activity around pH 8.0.[16] Calcium ions (Ca²⁺) are included as they are known to stabilize the trypsin enzyme and promote its activity.
-
Preparation: Prepare in high-purity deionized water. Adjust the pH carefully at the intended experimental temperature, as the pKa of Tris is temperature-dependent.
-
-
BAPNA Stock Solution (e.g., 20 mM in DMSO):
-
Rationale: A concentrated stock in DMSO overcomes poor aqueous solubility.[3] This concentration allows for a wide range of final substrate concentrations to be tested for kinetic studies.
-
Preparation: Dissolve the required mass of BAPNA (MW: 434.88 g/mol ) in pure DMSO. Gentle warming (up to 65°C) may be required to fully dissolve the powder.[3] Store this stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles. A solution in DMSO is reported to be stable for about one week at room temperature.[3]
-
-
Trypsin Stock Solution (e.g., 1 mg/mL in 1 mM HCl):
-
Rationale: Trypsin is susceptible to autolysis (self-digestion) at neutral or alkaline pH. Preparing the stock in a weakly acidic solution (pH ~3.0) significantly enhances its stability.[17]
-
Preparation: Dissolve trypsin in cold 1 mM HCl. Prepare this solution fresh before each experiment for maximum activity. Store on ice during use.
-
-
p-Nitroaniline (pNA) Standard Stock (e.g., 1 mM in DMSO):
-
Rationale: This is essential for converting absorbance readings (ΔA/min) into absolute units of product formed (μmol/min). It allows for the experimental determination of the molar extinction coefficient under your specific assay conditions.
-
Experimental Workflow
Step-by-Step Assay Procedure (96-well plate format)
-
Set up the plate: To each well, add the required volume of Assay Buffer.
-
Add Substrate: Add the BAPNA stock solution to each well to achieve the desired final concentration (e.g., a final concentration of 1 mM BAPNA in a 200 µL total volume).
-
Controls: Prepare necessary controls:
-
No-Enzyme Control (Blank): Contains buffer and BAPNA but no trypsin. This corrects for any non-enzymatic substrate hydrolysis.
-
No-Substrate Control: Contains buffer and enzyme but no BAPNA. This corrects for any background absorbance from the enzyme solution.
-
-
Equilibrate: Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the trypsin solution to all wells except the blank to start the reaction. Mix gently.
-
Measure: Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 405 nm over a period of 5-10 minutes.
Data Analysis and Interpretation
-
Calculate the Rate (ΔA/min): Plot absorbance vs. time for each sample. The slope of the initial, linear portion of this curve represents the reaction rate.
-
Expert Insight: It is crucial to use only the linear phase of the reaction. If the curve flattens, it indicates substrate depletion or enzyme instability, and the calculated rate will be an underestimate of the initial velocity (V₀).
-
-
Determine Molar Extinction Coefficient (ε): Using the pNA standard curve (Absorbance vs. Concentration), calculate the ε value using the Beer-Lambert law (A = εcl).
-
Calculate Enzyme Activity: Use the following formula:
-
Activity (μmol/min/mL) = (ΔA/min) / (ε × l) × (Total Assay Volume / Enzyme Volume)
-
Where:
-
ΔA/min is the rate of absorbance change.
-
ε is the molar extinction coefficient of pNA (M⁻¹cm⁻¹).
-
l is the path length of the cuvette or microplate well (cm).
-
-
Applications in Research and Drug Development
BAPNA's reliability has led to its widespread adoption in various scientific domains.
-
Routine Enzyme Quantification: It is widely used for determining the activity of purified trypsin and related enzymes like chymotrypsin, as well as in crude biological extracts.[4][9][13]
-
Enzyme Kinetics (Michaelis-Menten): By measuring reaction rates at varying BAPNA concentrations, researchers can determine key kinetic parameters such as Kₘ and Vₘₐₓ, providing fundamental insights into enzyme efficiency and substrate affinity.[12][16]
-
Inhibitor Screening: BAPNA is an invaluable tool in drug discovery for screening compound libraries to identify potential trypsin inhibitors. A decrease in the rate of pNA formation in the presence of a test compound indicates inhibitory activity.[3]
-
Diagnostic Assays: The principle is applied in clinical settings, for example, in the estimation of α1-antitrypsin, where the inhibition of a known amount of trypsin is measured.[18]
-
Broader Protease Studies: It serves as a substrate for a variety of other proteases, including amidases and thrombin-like enzymes from snake venom (balterobin), expanding its utility beyond simple trypsin assays.[3][4][5]
Concluding Remarks
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride is more than just a chemical; it is a robust and versatile tool that enables precise and efficient investigation of proteolytic enzymes. Its well-defined chemical structure and the simplicity of its chromogenic mechanism provide a self-validating system for researchers. By understanding the causality behind its use—from stock preparation to kinetic analysis—scientists in basic research and drug development can leverage BAPNA to generate high-quality, reproducible data, accelerating scientific discovery.
References
-
Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Information Sheet. ResearchGate. [Link]
- Erlanger, B. F. (1968). Nalpha-benzoyl arginine p-nitroanilide hydrochloride. U.S. Patent No. 3,412,150.
-
N-alpha-Benzoyl-DL-arginine-p-nitroanilide hydrochloride. PubChem Compound Summary for CID 2724371. National Center for Biotechnology Information. [Link]
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Nalpha-Benzoyl-DL-arginine 4-n Product Page. SLS Ireland. [Link]
-
Oliveira, C. C., et al. (2001). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα-Benzoyl-arginine-p-nitroanilide. Journal of Chemical Education, 78(11), 1521. [Link]
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Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride Product Page. Ottokemi. [Link]
-
Dietz, A. A., Rubinstein, H. M., & Hodges, L. K. (1976). Use of alpha-N-benzoyl-L-arginine-p-nitroanilide as Trypsin Substrate in Estimation of Alpha 1-antitrypsin. Clinical Chemistry, 22(10), 1754-5. [Link]
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N-alpha-Benzoyl-dl-arginine-p-nitroanilide hydrochloride Material Safety Data Sheet. Cole-Parmer. [Link]
-
Zabłotna, E., et al. (2004). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Biochemical and Biophysical Research Communications, 319(1), 185-8. [Link]
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L-BAPNA Standard Material Safety Data Sheet. Perfinity Biosciences. [Link]
-
Kumar, V., et al. (2009). Preparation and Properties of Thermoresponsive Bioconjugates of Trypsin. Journal of Macromolecular Science, Part A, 46(8), 835-842. [Link]
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Khemili, S., et al. (2014). A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization. BMC Biochemistry, 15, 1. [Link]
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(S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride. PubChem Compound Summary for CID 53372295. National Center for Biotechnology Information. [Link]
-
Yadav, S., & Singh, D. (2022). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Journal of Applied Biology & Biotechnology, 10(1), 133-142. [Link]
-
Wang, Z., et al. (2012). Purification and Characterization of Trypsin-like Enzymes from Neomysis japonica Using BApNA as Substrate. ResearchGate. [Link]
-
Nishi, N., Tokura, S., & Noguchi, J. (1970). The Synthesis of Benzoyl-L-arginine-p-nitroanilide. Bulletin of the Chemical Society of Japan, 43(9), 2900-2900. [Link]
-
BApNA assay of trypsin activity in I. scapularis developmental stages. ResearchGate. [Link]
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